REACTION_CXSMILES
|
[CH:1]1([CH:4]=O)[CH2:3][CH2:2]1.[C:6]([O-:9])(=[O:8])[CH3:7].[NH4+:10].C(O)(=O)CC(O)=O>C(O)C>[NH2:10][CH:4]([CH:1]1[CH2:2][CH2:3]1)[CH2:7][C:6]([OH:9])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
150.2 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=O
|
Name
|
|
Quantity
|
329.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
223 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 19 h
|
Duration
|
19 h
|
Type
|
TEMPERATURE
|
Details
|
The heterogeneous mixture was further cooled with an ice-bath
|
Type
|
STIRRING
|
Details
|
stirred 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to collecting the solid precipitate
|
Type
|
FILTRATION
|
Details
|
by suction filtration
|
Type
|
WASH
|
Details
|
The cake was washed with cold ethanol (displacement wash: 250 mL)
|
Type
|
CUSTOM
|
Details
|
the solids dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 146.5 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |